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Executive Summary

The interface between Copper (Cu) and Titanium (Ti) is a critical junction in metallurgy and
microelectronics, serving as a model system for dissimilar metal joining and diffusion barrier
technology.[1] Accurate determination of the Work of Adhesion (

) and Interface Energy (

) is essential for predicting mechanical failure modes (delamination vs. fracture) and electronic
transmission.

This guide provides a rigorous, step-by-step Density Functional Theory (DFT) protocol to
calculate these properties. Unlike standard bulk calculations, interface modeling requires strict
control over lattice mismatch strain and vacuum electrostatics. This document outlines the
specific functionals, geometric constraints, and validation metrics required to produce
publication-grade data.

Theoretical Framework

To quantify the bonding strength, we utilize the thermodynamic definition of the Work of
Adhesion (
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), which represents the reversible work required to separate an interface into two free surfaces.

[2]
Governing Equations

The Work of Adhesion is calculated as:
Where:

« : Total energy of the relaxed Cu-Ti interface system.

« : Total energy of the isolated Cu and Ti slabs (retaining the strained geometry of the
interface).

e : Interfacial surface area.
The Interface Energy (

) is derived from the surface energies (

Critical Note:

is positive for a stable interface. A higher

) of the individual components: indicates stronger bonding.

Computational Setup (VASP/QE Parameters)

The following parameters are optimized for transition metal interfaces. These settings balance
computational cost with the precision required to resolve interface charge transfer (~0.01 e™).

Electronic Structure Parameters
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Parameter

Value / Setting

Rationale (Causality)

Code

VASP (or Quantum
ESPRESSO)

Plane-wave basis sets are
superior for periodic metal

slabs.

Functional

GGA-PBE

Generalized Gradient
Approximation (Perdew-Burke-
Ernzerhof) is the standard for
metallic cohesion. LDA
overbinds; PBE provides
accurate lattice constants for
Cu and Ti [1].

Cutoff Energy

450 - 520 eV

Ti pseudopotentials often
require higher cutoffs than Cu.

Always use

the default ENMAX of the

hardest element.

Smearing

Methfessel-Paxton (Order 1)

Essential for metals to handle

the Fermi surface discontinuity.

eV. Do NOT use Gaussian

smearing for forces/relaxation.

K-Points

12
12

1 (Surface)

Dense sampling in the in-plane

(

) direction is crucial for metallic

DOS convergence.

for slabs.

Pseudopotentials

PAW (Projector Augmented
Wave)

Treat semi-core states for Ti (

) if high accuracy is needed.

Geometric Constraints

« Vacuum Spacing: Minimum 15 A along the
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-axis to prevent spurious interaction between periodic images.

e Dipole Correction:IDIPOL = 3 (VASP). Essential for asymmetric slabs (e.g., if the Cu and Ti
terminations differ) to correct the vacuum potential slope.

Interface Modeling Protocol

The most common error in interface DFT is arbitrarily joining two unit cells. You must construct
a Supercell that minimizes lattice mismatch strain.

Lattice Matching Logic (The CSL Approach)

The standard interface is Cu(111) || Ti(0001). Both are hexagonal close-packed atomic
arrangements.

e Cu(111):
A

e Ti(0001):
A.

Mismatch:

[2][3] This is too high for direct
matching. Solution: Find a Coincident Site Lattice (CSL). A
Cu supercell matches reasonably well with a

Ti supercell, or a rotated
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configuration.

Rule of Thumb: Keep mean strain

. If strain is higher, the calculated interface energy will be dominated by elastic
deformation energy rather than chemical bonding.

Workflow Visualization
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Figure 1: End-to-End DFT Workflow for Interface Energetics
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Step-by-Step Experimental Protocol
Step 1: Bulk Relaxation[4]

e Perform variable-cell relaxation (ISIF=3 in VASP) for bulk Cu (FCC) and Ti (HCP).
» Extract the equilibrium lattice constants (

).

o Validation: Compare with experimental values (

A,
A).
Step 2: Surface Energy Calculation

o Cleave the bulk crystals to create Cu(111) and Ti(0001) slabs.

e Thickness Test: Increase slab thickness (3, 5, 7, 9 layers) until the surface energy converges
within 0.01 J/mz2.

e Vacuum: Add 15 A vacuum.

o Calculate Surface Energy (

):

o Reference Values:

[2, 3].

Step 3: Interface Construction & Relaxation

o Stacking: Place the Cu slab on the Ti slab. Ensure the vacuum is only in the

-direction (periodic in
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)

» Fixation: Fix the middle 2-3 atomic layers of each material to their bulk positions. This mimics
the macroscopic bulk boundary condition.

o Relaxation: Allow the interface layers (2-3 layers on each side of the junction) to relax
(ISIF=2 or fixed cell, relax ions).

e Separation Test: To calculate

, perform a "single-point" static calculation of the separated slabs retaining the supercell
geometry (ghost atoms or simply removing the other slab while keeping the cell fixed).

Step 4: Electronic Analysis (Charge Density Difference)

To visualize the bonding mechanism (metallic vs. covalent character):
« Interpretation: Accumulation of charge (positive

) between Cu and Ti atoms indicates covalent-like bonding character, which significantly
enhances adhesion.

Data Presentation & Validation

When reporting your results, organize data to allow direct comparison with literature.

Standard Reporting Table
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Calculated Lit. Value . oo
Property Lit. Value (Exp) Deviation (%)
Value (DFT)
~ 0,
A) 3.63 3.63 [1] 3.61 0.5%
(3/m?) 1.35 1.32[2] 1.79
(3/m?) 1.95 1.92[2] 2.10
(3/m?) 2.45 2.4-28][3] N/A
Bond Length (
2.55 A 2.51 A[4] ~1.5%

)
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

© 2026 BenchChem. All rights reserved. 10/11 Tech Support


https://www.google.com/url?sa=E&q=https%3A%2F%2Fiopscience.iop.org%2Farticle%2F10.1088%2F0965-0393%2F22%2F3%2F035020
https://www.google.com/url?sa=E&q=https%3A%2F%2Fpubs.aip.org%2Faip%2Fapl%2Farticle%2F95%2F22%2F223103%2F331393
https://www.benchchem.com/product/b13806248?utm_src=pdf-custom-synthesis#bc-rfq
https://www.iam.kit.edu/zm/download/Structure_and_Failure_of_Metallic_Interf.pdf
https://ramprasad.mse.gatech.edu/wp-content/uploads/2018/03/105.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8005072/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8005072/
https://www.benchchem.com/product/b13806248/docs#ab-initio-characterization-of-cu-ti-interface-energetics-a-methodological-framework
https://www.benchchem.com/product/b13806248/docs#ab-initio-characterization-of-cu-ti-interface-energetics-a-methodological-framework
https://www.benchchem.com/product/b13806248/docs#ab-initio-characterization-of-cu-ti-interface-energetics-a-methodological-framework
https://www.benchchem.com/product/b13806248/docs#ab-initio-characterization-of-cu-ti-interface-energetics-a-methodological-framework
https://www.benchchem.com/product/b13806248?utm_src=pdf-bulk#bc-rfq
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b13806248?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing
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Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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